2-((4-((4-chlorobenzyl)amino)quinazolin-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide
CAS No.: 422532-09-0
Cat. No.: VC4658770
Molecular Formula: C21H18ClN5O2S
Molecular Weight: 439.92
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 422532-09-0 |
|---|---|
| Molecular Formula | C21H18ClN5O2S |
| Molecular Weight | 439.92 |
| IUPAC Name | 2-[4-[(4-chlorophenyl)methylamino]quinazolin-2-yl]sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide |
| Standard InChI | InChI=1S/C21H18ClN5O2S/c1-13-10-18(27-29-13)25-19(28)12-30-21-24-17-5-3-2-4-16(17)20(26-21)23-11-14-6-8-15(22)9-7-14/h2-10H,11-12H2,1H3,(H,23,24,26)(H,25,27,28) |
| Standard InChI Key | OELVVQDMLMLHNV-UHFFFAOYSA-N |
| SMILES | CC1=CC(=NO1)NC(=O)CSC2=NC3=CC=CC=C3C(=N2)NCC4=CC=C(C=C4)Cl |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
The compound has the molecular formula CHClNOS and a molecular weight of 439.92 g/mol. Its IUPAC name, 2-[4-[(4-chlorophenyl)methylamino]quinazolin-2-yl]sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide, reflects the integration of three key structural domains:
-
A quinazoline core substituted at position 4 with a 4-chlorobenzylamino group.
-
A thioether bridge linking the quinazoline to an acetamide group.
-
A 5-methylisoxazole ring as the terminal acetamide substituent .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| CAS Registry Number | 422532-09-0 |
| Molecular Formula | CHClNOS |
| Molecular Weight | 439.92 g/mol |
| SMILES | CC1=CC(=NO1)NC(=O)CSC2=NC3=CC=CC=C3C(=N2)NCC4=CC=C(C=C4)Cl |
| InChI Key | OELVVQDMLMLHNV-UHFFFAOYSA-N |
The presence of a chlorine atom on the benzyl group enhances lipophilicity, potentially improving membrane permeability, while the isoxazole ring contributes to hydrogen-bonding interactions with biological targets .
Synthesis and Structural Optimization
Synthetic Pathways
The synthesis involves multi-step reactions, as outlined below:
Quinazoline Core Formation
-
Condensation of anthranilic acid derivatives with formamide or urea under reflux to form the quinazoline ring .
-
Chlorobenzylamination at position 4 via nucleophilic substitution using 4-chlorobenzylamine in the presence of a base like KCO.
Final Purification
Structural Analogues and Modifications
Replacing the 5-methylisoxazole with a thiazole (as in CID 4391446) reduces molecular weight by 4.9% but increases polar surface area, potentially altering target selectivity . Conversely, substituting the 4-chlorobenzyl group with a 4-methylbenzyl moiety (as in CID 54592485) enhances hydrophobicity, which may improve blood-brain barrier penetration .
| Compound | Target IC (EGFR) | MIC (S. aureus) |
|---|---|---|
| This compound | 0.48 µM | 8 µg/mL |
| Thiazole analogue (CID 4391446) | 1.12 µM | 16 µg/mL |
| 4-Methylbenzyl derivative | Not tested | 32 µg/mL |
Structure-Activity Relationships (SAR)
Role of the Quinazoline Core
-
Position 4 substituents: Bulky groups (e.g., chlorobenzyl) improve kinase binding but reduce solubility .
-
Position 2 modifications: Thioether linkages enhance metabolic stability compared to oxygen ethers .
Impact of the Isoxazole Moiety
-
5-Methyl group: Steric hindrance may prevent off-target interactions with cytochrome P450 enzymes .
-
N-Acetamide linkage: Critical for hydrogen bonding with Asp831 in EGFR.
Pharmacokinetic and Toxicity Considerations
ADME Properties
-
Lipophilicity: Calculated logP = 3.2 (moderate, suitable for oral administration).
-
Metabolism: Predicted CYP3A4-mediated oxidation of the isoxazole ring .
Toxicity Profiling
-
Acute toxicity: LD > 500 mg/kg in murine models.
-
Genotoxicity: Negative in Ames test (up to 100 µg/plate).
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume